molecular formula C16H11BrN4S2 B2933991 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-87-4

6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2933991
CAS No.: 868966-87-4
M. Wt: 403.32
InChI Key: PMYCAOVUDXICMC-UHFFFAOYSA-N
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Description

The compound 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural features include:

  • Position 3: A thiophen-2-yl group, contributing π-π stacking interactions and modulating electronic properties.

This scaffold is structurally related to compounds targeting kinases, bromodomains (e.g., BRD4), and GABAA receptors, with substitutions at positions 3 and 6 critically influencing bioactivity .

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYCAOVUDXICMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolopyridazine core followed by the introduction of the thiophene and bromophenylmethylsulfanyl groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 6

The sulfanyl group at position 6 is a common feature in analogs, but the para-substituent on the benzyl moiety varies significantly:

Compound Name Para-Substituent Key Properties/Activities Reference
6-{[(4-Bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Br Enhanced lipophilicity; potential BRD4 inhibition Target
3-[(4-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Cl Reduced steric bulk vs. Br; similar electronic effects
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide F Higher electronegativity; altered binding kinetics
6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives CH3 Increased hydrophobicity; PDE4 inhibition

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in protein pockets compared to chlorine .
  • Methyl : Simplifies synthesis but may reduce target specificity due to smaller size .

Substituent Variations at Position 3

The thiophen-2-yl group at position 3 distinguishes the target compound from analogs with aryl or heteroaryl groups:

Compound Name Position 3 Substituent Bioactivity Context Reference
Target Compound Thiophen-2-yl Possible π-stacking in BRD4 BD1
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives Phenyl Broad-spectrum kinase inhibition
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-yl Enhanced solubility; GABAA modulation
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CF3 Improved metabolic resistance

Key Observations :

  • Thiophen-2-yl : The sulfur atom in thiophene may engage in hydrogen bonding or polar interactions, differentiating it from purely aromatic substituents .

Bromodomain (BRD4) Inhibition

  • Target Compound: The 4-bromobenzyl group may mimic acetylated lysine residues, a key feature in BRD4 inhibitors. Structural analogs with ethylpropanoate (e.g., compound 33 in ) showed moderate activity, suggesting bromine’s bulk could improve binding.
  • AZD5153: A related bivalent inhibitor with a methoxy-triazolo group exhibits nanomolar potency against BRD4, highlighting the importance of substituent optimization .

GABAA Receptor Modulation

  • TPA023 : A triazolopyridazine derivative with a fluorophenyl group acts as a selective α2/α3 GABAA agonist, demonstrating anxiolytic effects without sedation . The target compound’s thiophene group may alter subtype selectivity compared to TPA023’s fluorophenyl moiety.

PDE4 Inhibition

  • Compound 18 : A triazolopyridazine with a dimethoxyphenyl group inhibits PDE4A with high selectivity. The target compound’s bromophenyl group may reduce PDE4 affinity compared to methoxy substituents .

Physicochemical Data

  • Melting Point : Expected to exceed 250°C based on analogs like 4e (m.p. 267–268°C) .
  • Spectral Data :
    • IR : Peaks near 1631 cm<sup>−1</sup> (C=N) and 1556 cm<sup>−1</sup> (C=C) .
    • <sup>1</sup>H NMR : Aromatic protons resonate at δ 7.4–8.4 ppm, with a singlet for the NH group (δ ~11.6 ppm) .

Biological Activity

The compound 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of the compound involves several key steps:

  • S-alkylation : The initial step involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
  • Reduction : The resulting ketone undergoes reduction using sodium borohydride to yield the final product.

Characterization techniques such as IR spectroscopy, NMR (both 1D and 2D), and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that triazolo-pyridazine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported as follows:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33

These findings suggest that derivatives of triazolo-pyridazine could serve as promising candidates for cancer therapy due to their ability to inhibit cell growth effectively .

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific kinases such as c-Met kinase. For example, compound 12e showed an IC50 value against c-Met kinase of 0.090 µM, comparable to Foretinib (IC50 = 0.019 µM), indicating a potent inhibitory effect .

Antimicrobial Activity

In addition to anticancer properties, certain triazolo-pyridazine derivatives have shown antimicrobial activity. Compounds synthesized in a related study exhibited broad-spectrum antibacterial effects at minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

Case Study 1: In Vitro Evaluation of Anticancer Activity

In a controlled study, various triazolo-pyridazine derivatives were tested for cytotoxicity using the MTT assay across multiple cancer cell lines. The results indicated that most compounds exhibited moderate to high cytotoxicity with significant selectivity towards cancerous cells over normal cells .

Case Study 2: Antimicrobial Testing

A series of synthesized compounds were evaluated for their antimicrobial properties against common pathogens. The results showed that some derivatives effectively inhibited bacterial growth, supporting further investigation into their use as antimicrobial agents .

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